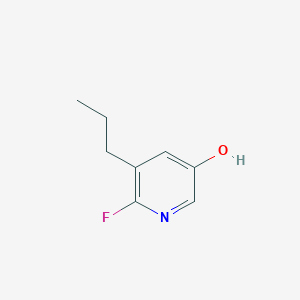

6-Fluoro-5-propyl-3-pyridinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

6-fluoro-5-propylpyridin-3-ol |

InChI |

InChI=1S/C8H10FNO/c1-2-3-6-4-7(11)5-10-8(6)9/h4-5,11H,2-3H2,1H3 |

InChI Key |

NFZOUGNYRFHIKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=CC(=C1)O)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 6 Fluoro 5 Propyl 3 Pyridinol and Analogues

Retrosynthetic Disconnections and Advanced Synthetic Route Design

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. ub.edu This approach involves "disconnections," which are the reverse of known chemical reactions, to identify key intermediates and strategic bond formations.

Convergent and Divergent Synthesis Strategies

The synthesis of 6-fluoro-5-propyl-3-pyridinol and its analogues can be approached using either convergent or divergent strategies.

In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a library of related compounds. wikipedia.org This strategy is particularly useful for exploring structure-activity relationships by creating a range of analogues with varied substituents. nih.gov For example, a central pyridinol core could be synthesized and then subjected to various functionalization reactions to introduce different groups at specific positions. wikipedia.org A divergent approach has been successfully used to synthesize a variety of substituted pyrimidine (B1678525) 2'-deoxynucleosides from a common precursor. nih.gov

| Strategy | Description | Advantages |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Often higher overall yield for complex targets, allows for parallel synthesis. |

| Divergent | A common intermediate is elaborated into a library of analogues. wikipedia.org | Efficient for creating a diverse set of related compounds for screening. wikipedia.org |

Regioselective and Stereoselective Control in Pyridine (B92270) Ring Construction

Achieving the desired substitution pattern on the pyridine ring is a critical aspect of synthesizing compounds like this compound. Regioselective control ensures that substituents are introduced at the correct positions, while stereoselective control is crucial when chiral centers are present.

Several methods have been developed for the regio- and stereoselective synthesis of substituted pyridines. The dearomatization of pyridine derivatives is a powerful strategy for creating complex, three-dimensional structures from readily available starting materials. mdpi.com This can be achieved through nucleophilic addition to N-activated pyridinium (B92312) species, often with high regio- and stereoselectivity. mdpi.comresearchgate.net The choice of the N-activating group and the nucleophile can influence the position of addition (e.g., C2 vs. C4).

Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles and alkynes offer a de novo method for constructing pyridine rings with controlled substitution patterns. nih.gov This approach allows for the assembly of the heterocyclic core from simpler acyclic precursors.

Furthermore, the direct functionalization of the pyridine ring through methods like addition of Grignard reagents can be controlled to achieve specific regio- and stereochemical outcomes. acs.org The reaction conditions, including temperature and the nature of the organometallic reagent, play a significant role in determining the product distribution. acs.org

Development of Novel Catalytic and Reagent Systems for Pyridinol Formation

The development of new catalysts and reagents is crucial for improving the efficiency and selectivity of pyridinol synthesis. Modern synthetic methods are increasingly focused on catalytic approaches to minimize waste and enhance reaction control.

Transition Metal-Mediated and Organocatalytic Approaches

Transition metal catalysis has become an indispensable tool in modern organic synthesis. For the construction of the pyridine ring, transition metal-catalyzed cycloaddition reactions are particularly powerful. nih.gov These reactions can assemble the pyridine core from simple, acyclic precursors with a high degree of control over the substitution pattern.

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a complementary approach to metal catalysis. For instance, organocatalytic systems have been developed for the aerobic oxidative C-N bond formation in the synthesis of imidazo[1,2-a]pyridines. While not a direct synthesis of pyridinols, this demonstrates the potential of organocatalysis in constructing related heterocyclic systems.

Multicomponent Reaction Protocols for this compound Synthesis

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules.

A regioselective, one-pot, three-component reaction has been reported for the synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. researchgate.net This reaction involves the condensation of an ethyl butyrylacetate, an arylglyoxal, and hydrazine (B178648) hydrate. While this example leads to a pyridazine (B1198779) ring, similar strategies could potentially be adapted for the synthesis of pyridinols. The key advantage of such an approach is the rapid assembly of a highly functionalized heterocyclic core from simple starting materials.

Site-Specific Functionalization and Derivatization of the Pyridinol Core

Once the core pyridinol structure is assembled, further modifications are often necessary to introduce specific functionalities or to explore structure-activity relationships. The ability to selectively functionalize different positions of the pyridine ring is therefore of great importance.

For example, a study on the synthesis of a nicotine (B1678760) receptor radioligand, 5-(3'-18F-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine, demonstrates a multi-step synthesis starting from 3,5-dibromopyridine. snmjournals.orgsnmjournals.org This synthesis involves a sequence of reactions including methoxylation, demethylation to the pyridinol, etherification, and palladium-catalyzed coupling to introduce the propyl side chain, followed by fluorination. snmjournals.orgsnmjournals.org This highlights how a combination of classical and modern synthetic methods can be used to build up complexity on a pyridine scaffold.

Similarly, the synthesis of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives showcases the derivatization of a fluorinated pyridinol. researchgate.netthieme-connect.com In this case, the pyridinol is used as a building block in a subsequent coupling reaction to attach a piperazine (B1678402) moiety. researchgate.netthieme-connect.com These examples underscore the importance of having robust methods for the site-specific functionalization of the pyridinol core to access a wide range of analogues.

Selective Halogenation and Hydroxylation Strategies

The introduction of halogen and hydroxyl groups onto the pyridine ring are critical steps in the synthesis of this compound. Given the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally challenging and often require harsh conditions. nih.gov Therefore, alternative strategies are employed.

Halogenation: The selective introduction of a fluorine atom at the C6 position can be a significant challenge. Modern methods for pyridine halogenation offer precise control. One approach involves the use of designed phosphine (B1218219) reagents that can be installed at a specific position on the pyridine ring and subsequently displaced by a halide nucleophile. nih.govnih.govchemrxiv.org For instance, a precursor pyridine could be converted to a 4-phosphonium salt, which is then displaced by a fluoride (B91410) source. Another strategy is the use of pyridine N-oxides, which activates the ring for substitution, followed by treatment with a halogenating agent. nih.gov

Hydroxylation: The synthesis of the pyridinol moiety often involves the hydroxylation of a pre-halogenated pyridine. For example, 2-fluoropyridine (B1216828) derivatives can undergo transition-metal-free hydroxylation to yield the corresponding pyridones, which exist in tautomeric equilibrium with the pyridinol form. dntb.gov.uarsc.orguvigo.galresearchgate.net The reaction can be achieved using a base like cesium carbonate in the presence of water. researchgate.net The presence of other substituents on the ring can influence the reaction's selectivity and efficiency. rsc.org In the context of this compound, a potential pathway could involve the selective hydroxylation of a 3,6-difluoro-5-propylpyridine intermediate.

Alkylation, Arylation, and Heteroarylation at the Pyridine Nucleus

Introducing the C5-propyl group and other carbon-based substituents relies on cross-coupling reactions or direct alkylation methods. Standard Friedel-Crafts alkylation reactions typically fail with pyridines because the Lewis acid catalyst coordinates to the basic nitrogen atom, deactivating the ring. wikipedia.org

Alkylation: A common route for C-alkylation of pyridinols involves the direct benzylation or alkylation of a hydroxypyridine precursor. vulcanchem.com For instance, 3-hydroxypyridine (B118123) can be alkylated using an appropriate alkyl halide in the presence of a base. vulcanchem.com The reaction of metal salts of pyridones with alkyl halides can result in a mixture of N- and O-alkylated products, with the ratio influenced by the metal cation, solvent, and the structure of the alkyl halide. researchgate.net To achieve C-alkylation specifically at the 5-position of a 6-fluoro-3-pyridinol core, a directed metalation approach followed by quenching with an electrophile like propyl iodide would be a viable strategy.

Arylation and Heteroarylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming C-C bonds on the pyridine nucleus. A halogenated pyridine precursor, such as 3-bromo-6-fluoropyridine, could be coupled with an appropriate organoboron or organotin reagent to introduce aryl or heteroaryl groups. Transition-metal-free arylation of fluoropyridine derivatives has also been reported, offering a more sustainable alternative. rsc.orguvigo.gal

Modifications of the Hydroxyl and Propyl Side Chain

Further functionalization of the core this compound structure can be achieved by modifying the hydroxyl and propyl side chains, allowing for the generation of diverse analogues.

Hydroxyl Group Modifications: The hydroxyl group of the pyridinol is a versatile handle for further chemical transformations. It can undergo O-alkylation to form ethers using methods like the Williamson ether synthesis, which can be enhanced by microwave or ultrasonic assistance in aqueous micellar media. scirp.org The hydroxyl group can also be converted to a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions, or it can be replaced entirely through halogenation using reagents like phosphorus oxychloride (POCl₃). vulcanchem.commdpi.com

Propyl Side Chain Modifications: The functionalization of the aliphatic propyl side chain can introduce additional diversity. While direct C-H functionalization of alkyl chains on complex aromatic systems is challenging, recent advances in photoredox catalysis have enabled site-selective α-functionalization of primary amine derivatives through hydrogen-atom transfer (HAT) mechanisms. acs.org Similarly, the introduction of pendant alkyl groups of varying lengths onto heterocyclic systems has been shown to tune the physicochemical properties of the resulting materials. rsc.org Studies on pyridine bis-quinazoline derivatives have also highlighted that the composition and length of aliphatic amine side chains are critical for their biological activity. diva-portal.org

Implementation of Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on sustainability. The development of synthetic routes for this compound and its analogues benefits from the integration of green chemistry principles to minimize environmental impact, reduce waste, and improve efficiency. nih.gov

Solvent-Free and Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. nih.gov The synthesis of pyridine derivatives has seen significant progress in this area, with many reactions now performed under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695). nih.govbohrium.com

Solvent-free reactions, often facilitated by heating or microwave irradiation, can lead to higher yields, shorter reaction times, and simpler work-up procedures. jocpr.comrsc.orgresearchgate.net For example, the Hantzsch-like multi-component condensation to form functionalized pyridines can be performed efficiently under solvent-free conditions at 80 °C. conicet.gov.ar Similarly, the chlorination of hydroxypyridines can be achieved using equimolar POCl₃ in a sealed reactor without any solvent. mdpi.com

Water is an inexpensive and non-toxic solvent, and its use in organic synthesis is highly desirable. scirp.org Base-promoted selective amination of polyhalogenated pyridines has been successfully developed using water as the solvent. acs.org Ethanol is another green solvent that has been employed in the synthesis of various pyridine derivatives, often in combination with microwave heating. nih.govbeilstein-journals.org

The following table summarizes various environmentally benign systems used in the synthesis of pyridine analogues.

| Reaction Type | Solvent/Condition | Catalyst/Promoter | Key Advantage | Reference |

| Multicomponent Pyridine Synthesis | Solvent-Free | Wells-Dawson heteropolyacid | Clean, high yields (60-99%) | conicet.gov.ar |

| Amination of Halopyridines | Water | Sodium tert-butoxide | Environmentally friendly, high selectivity | acs.org |

| O-Alkylation of Hydroxy Pyridines | Aqueous Micellar Media | Surfactant | Avoids harmful organic solvents, efficient | scirp.org |

| Imidazo[1,2-a]pyridine Synthesis | Ethanol | Phosphotungstic Acid (HPW) | Green solvent, fast reaction, high yields | beilstein-journals.orgbeilstein-journals.org |

| Chlorination of Hydroxypyridines | Solvent-Free | Pyridine (base) | No solvent waste, suitable for large scale | mdpi.com |

| Urea Synthesis from Pyridine N-oxides | Solvent-Free | None | Atom-economical, high yields (63-92%) | rsc.org |

This table is interactive. Users can sort and filter the data based on the provided columns.

Microwave-Assisted and Ultrasonic Synthesis Enhancements

The use of non-conventional energy sources like microwaves and ultrasound has revolutionized organic synthesis by offering significant enhancements over traditional heating methods. nih.govbohrium.com These techniques are integral to developing green and efficient pathways for pyridine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by directly and efficiently heating the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes. jocpr.com This rapid heating can also minimize the formation of side products, resulting in higher yields and purer compounds. jocpr.com Microwave-assisted methods have been developed for various pyridine syntheses, including multicomponent reactions and the preparation of annulated pyridines. bohrium.comjocpr.comrsc.org For example, a four-component, one-pot synthesis of polysubstituted annulated pyridines was achieved in high yields using microwave irradiation. rsc.org The synthesis of pyridine-3-carbonitrile (B1148548) derivatives from chalcones was accomplished in 10-30 minutes with yields up to 90% under microwave conditions, compared to much longer times with conventional heating. jocpr.com

Ultrasonic Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers benefits such as milder reaction conditions, decreased reaction times, and increased selectivity. mdpi.comnih.gov Ultrasound irradiation has been used to promote the synthesis of various heterocyclic compounds, including pyridines. mdpi.comiksadyayinevi.com For instance, the O-alkylation of hydroxypyridines has been successfully performed using ultrasound in aqueous surfactant media, providing an efficient and environmentally safe method. scirp.org One-pot multicomponent syntheses of highly functionalized pyrimidine/pyridine derivatives have been achieved in excellent yields at room temperature using ultrasound irradiation. nih.gov

The table below provides examples of the enhancements achieved using these green techniques in the synthesis of pyridine analogues.

| Synthesis | Technique | Reaction Time | Yield | Conventional Method Comparison | Reference |

| Trisubstituted Pyridine-3-carbonitriles | Microwave | 10-30 min | 49-90% | Conventional heating requires much longer times. | jocpr.com |

| Annulated Pyridines (Four-component) | Microwave | Not specified | High | Offers an effective one-pot procedure. | rsc.org |

| Pyridine Glycosides | Microwave (Solvent-free) | Not specified | Not specified | Efficient, mild, and rapid procedure. | nih.gov |

| O-Alkylation of Hydroxy Pyridines | Microwave/Ultrasound | Not specified | Good to Excellent | Simpler, more economical, and safer than classical methods. | scirp.org |

| Functionalized Pyrimidines/Pyridines | Ultrasound | Not specified | Excellent | Short reaction time, simple work-up. | nih.gov |

| 1,3-Dipolar Cycloaddition of Pyridinium-3-olate | Ultrasound | 1-6 h | Not specified | Promotes reaction rates and yields at mild temperature (40 °C). | mdpi.com |

This table is interactive. Users can sort and filter the data based on the provided columns.

Theoretical and Computational Investigations of 6 Fluoro 5 Propyl 3 Pyridinol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 6-Fluoro-5-propyl-3-pyridinol. These computational methods allow for a detailed analysis of the molecule's fundamental properties.

Density Functional Theory (DFT) Analyses of Molecular Geometry and Conformational Landscape

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine its optimized molecular geometry, including bond lengths and angles. bhu.ac.in These calculations are crucial for understanding the molecule's three-dimensional structure.

The conformational landscape of this compound, which describes the different spatial arrangements of its atoms, can also be explored using DFT. By identifying low-energy conformers, researchers can understand the molecule's flexibility and the relative stability of its various shapes. acs.org This analysis is vital as the conformation of a molecule can significantly influence its biological activity and chemical reactivity.

Table 1: Representative Calculated Bond Lengths and Angles for a Pyridinol Derivative This table is illustrative and based on general findings for similar structures. Actual values for this compound would require specific calculations.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-F | ~1.35 |

| Bond Length | C-O | ~1.36 |

| Bond Length | C-N | ~1.34 |

| Bond Angle | C-C-F | ~118 |

| Bond Angle | C-O-H | ~109 |

Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.net For this compound, a smaller HOMO-LUMO gap suggests higher reactivity. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. bhu.ac.in For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, and positive potential near the hydrogen atoms. bhu.ac.in

Table 2: Conceptual Data from FMO and MEP Analysis This table presents conceptual data to illustrate the type of information gained from these analyses.

| Parameter | Value/Region | Implication |

|---|---|---|

| HOMO Energy | Relatively High | Electron-donating ability |

| LUMO Energy | Relatively Low | Electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Chemical stability and reactivity |

| MEP Negative Region | Around O and N atoms | Sites for electrophilic attack |

| MEP Positive Region | Around hydroxyl H | Site for nucleophilic attack |

Tautomeric Equilibria and Proton Transfer Pathways (e.g., Pyridinol-Pyridone Tautomerism)

Pyridinol compounds can exist in equilibrium with their pyridone tautomers. This tautomerism involves the migration of a proton and a shift of double bonds within the ring. researchgate.net For this compound, it can potentially exist in equilibrium with its corresponding pyridone form. Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net

The position of this equilibrium can be significantly influenced by factors such as the solvent and substituents on the pyridine (B92270) ring. researchgate.net Understanding the tautomeric preferences of this compound is crucial as different tautomers can exhibit distinct chemical and biological properties. Computational methods can elucidate the proton transfer pathways involved in the tautomerization process, providing a dynamic view of this equilibrium. researchgate.net

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net By simulating reaction pathways, researchers can gain insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Elucidation

To understand how this compound participates in chemical reactions, computational chemists can model the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. researchgate.net The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed.

Solvent Effects and Catalysis in Silico

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models can simulate these solvent effects, providing a more realistic picture of the reaction in a condensed phase. researchgate.net For reactions involving this compound, modeling can help to understand how different solvents might stabilize or destabilize reactants, transition states, and products, thereby influencing the reaction pathway.

Similarly, the role of catalysts can be investigated in silico. By including a catalyst in the computational model, researchers can explore how it interacts with this compound and other reactants to lower the activation energy of a reaction. These studies can aid in the design of more efficient catalytic systems for transformations involving this compound.

Molecular Dynamics Simulations for Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe and analyze the complex movements and interactions of molecules over time. For this compound, MD simulations can provide profound insights into the intermolecular forces that govern its behavior in various environments. These simulations model the atom-by-atom interactions within the molecule and between the molecule and its surroundings, governed by a force field.

The structure of this compound, featuring a hydroxyl (-OH) group, a fluorine (-F) atom, and a propyl (-C₃H₇) group on a pyridine ring, suggests a complex interplay of forces. The hydroxyl group is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. The fluorine atom, with its high electronegativity, can participate in weaker hydrogen bonds and dipole-dipole interactions, significantly influencing the local electronic environment. chinesechemsoc.orgresearchgate.net The propyl group introduces hydrophobic (water-repelling) characteristics.

MD simulations of this molecule, typically placed in a simulation box with a solvent like water, would track the trajectory of each atom. Analysis of these trajectories reveals how the molecule interacts with its neighbors. For instance, simulations could quantify the strength and lifetime of hydrogen bonds between the pyridinol's hydroxyl group and surrounding water molecules. researchgate.net They can also elucidate the nature of non-covalent interactions, such as π-π stacking between pyridine rings and van der Waals forces involving the propyl chain. nih.gov Such simulations are crucial for understanding how the specific combination and arrangement of functional groups dictate the molecule's macroscopic properties.

Solvation Shell Dynamics: When a molecule is dissolved in a solvent, the solvent molecules arrange themselves in distinct layers, or "solvation shells," around the solute. MD simulations are instrumental in characterizing the structure and dynamics of these shells for this compound. uni-marburg.debiotite-python.org The first solvation shell is of particular interest as it directly influences the molecule's solubility and reactivity. researchgate.net

For this compound in an aqueous solution, water molecules in the first solvation shell would form strong hydrogen bonds with the -OH group and the pyridine nitrogen. researchgate.net The dynamics of these shells, such as the residence time of water molecules, can be calculated to understand the stability of these interactions. researchgate.net The electronegative fluorine atom would also structure adjacent water molecules, while the hydrophobic propyl group would lead to a "caging" effect, where water molecules form an ordered, cage-like structure around it to minimize disruption to their hydrogen-bonding network.

| Functional Group | Interaction Type | Typical Coordination Number (First Shell) | Average H-Bond Lifetime (ps) |

|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bonding (Donor/Acceptor) | 3-4 Water Molecules | 2.5 - 5.0 |

| Pyridine Nitrogen | Hydrogen Bonding (Acceptor) | 1-2 Water Molecules | 1.5 - 3.0 |

| Fluorine (-F) | Weak H-Bonding / Dipole-Dipole | 4-5 Water Molecules | < 1.0 |

| Propyl (-C₃H₇) | Hydrophobic Solvation | 10-12 Water Molecules (Cage) | ~1.0 - 2.0 |

Self-Assembly Prediction: The same intermolecular forces that govern solvation can also drive molecules to self-assemble into larger, ordered structures. MD simulations can predict the likelihood and nature of self-assembly for this compound. scispace.com Key interactions driving this phenomenon would include hydrogen bonding between the hydroxyl group of one molecule and the pyridine nitrogen of another, leading to the formation of chains or networks.

Furthermore, the flat pyridine rings could stack on top of each other via π-π interactions. The interplay between these attractive forces and the steric hindrance from the propyl groups would determine the final geometry of any potential self-assembled structure. Simulations can explore different initial configurations to identify the most energetically favorable aggregates, providing insight into how these molecules might behave at higher concentrations. nih.gov

To explore how this compound might interact with a protein binding site, computational methods like molecular docking and MD simulations are employed. jscimedcentral.com This process is abstracted from a specific biological target to focus purely on the types of interactions the molecule is capable of forming within a confined, receptor-like pocket.

The process begins with molecular docking, where computational algorithms place the molecule (the "ligand") into a model receptor's binding pocket in numerous possible orientations and conformations. frontiersin.orgjchemlett.com Each pose is scored based on an estimation of binding affinity. The most promising poses are then subjected to longer-timescale MD simulations to assess their stability and refine the interaction patterns. cnr.itmdpi.com

Within a hypothetical binding pocket, this compound could engage in several key interactions:

Hydrogen Bonding: The hydroxyl group is the primary site for forming strong hydrogen bonds, acting as both a donor to and acceptor from residues in the binding pocket. scispace.com The pyridine nitrogen provides an additional hydrogen bond acceptor site.

Hydrophobic Interactions: The propyl group and the carbon backbone of the pyridine ring would favorably interact with nonpolar regions of the binding pocket, driven by the hydrophobic effect.

Halogen Bonding: The fluorine atom could potentially form a halogen bond (a non-covalent interaction between a halogen and a nucleophilic site), though this is generally weaker than hydrogen bonding. digitellinc.com Its primary role is often to modulate the electronic properties of the ring. nih.gov

MD simulations of the ligand-receptor complex can confirm the stability of these interactions and calculate a more accurate binding free energy. nih.gov

| Molecular Moiety | Potential Interaction Type | Hypothetical Interacting Partner | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond (Donor) | Carbonyl Oxygen (e.g., from Asp, Glu) | -3.0 to -5.0 |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Amide N-H (e.g., from Asn, Gln) | -1.5 to -3.0 |

| Propyl Group | Hydrophobic / van der Waals | Alkyl Side-Chains (e.g., from Leu, Val) | -1.0 to -2.5 |

| Pyridine Ring | π-π Stacking | Aromatic Ring (e.g., from Phe, Tyr) | -1.0 to -2.0 |

| Fluorine (-F) | Dipole-Dipole / Halogen Bond | Polar group / Electron-rich atom | -0.5 to -1.0 |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Model Development

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties or reactivity. akjournals.commathnet.ru The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties and behavior. researchgate.net Developing such models for a class of compounds including this compound can enable the rapid prediction of their characteristics without the need for extensive experimentation. rsc.org

The development process involves several steps:

Data Set Curation: A dataset of structurally related molecules (e.g., substituted pyridinols) with known experimental property or reactivity values is assembled.

Descriptor Calculation: For each molecule, a wide range of numerical molecular descriptors are calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the property of interest. mdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets (molecules not used in model training). akjournals.com

For this compound, a QSPR model could predict properties like its octanol-water partition coefficient (logP), a measure of lipophilicity, which is influenced by the fluoro, propyl, and hydroxyl groups. nih.gov A QSRR model could predict its reactivity, for example, by correlating descriptors with its pKa or the energy of its frontier molecular orbitals (HOMO and LUMO), which relate to its electron-donating and accepting capabilities. bohrium.com

| Descriptor Type | Descriptor Name | Description | Illustrative Value |

|---|---|---|---|

| Constitutional | Molecular Weight | Total mass of the molecule | 171.19 g/mol |

| Topological | Wiener Index | Sum of distances between all pairs of heavy atoms | 435 |

| Geometric | Polar Surface Area (PSA) | Surface area of polar atoms (O, N) | 45.9 Ų |

| Electronic | Dipole Moment | Measure of molecular polarity | 2.5 Debye |

| Quantum-Chemical | HOMO Energy | Highest Occupied Molecular Orbital energy | -8.5 eV |

| Quantum-Chemical | LUMO Energy | Lowest Unoccupied Molecular Orbital energy | -1.2 eV |

Mechanistic Studies of Chemical Transformations Involving 6 Fluoro 5 Propyl 3 Pyridinol

Elucidation of Reaction Mechanisms as a Substrate

The reactivity of the pyridinol ring in 6-fluoro-5-propyl-3-pyridinol is influenced by the electronic properties of its substituents. The fluorine atom and the hydroxyl group, being electron-withdrawing and electron-donating respectively, along with the alkyl group, create a unique electronic environment that dictates the course of various chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Pentafluoropyridine is known to undergo sequential nucleophilic substitution, where the regioselectivity is high. dur.ac.uk This suggests that the fluorine atom on the this compound ring can be displaced by nucleophiles. The pyridine ring, particularly when protonated or complexed with a Lewis acid, is generally deactivated towards electrophilic attack. iust.ac.ir However, the substituents on the ring can modulate this reactivity.

Nucleophilic substitution reactions on the pyridine ring of molecules similar to this compound are well-documented. For instance, in the synthesis of related pyridyl ethers, a tosylate group can be displaced by ¹⁸F-fluoride in a nucleophilic substitution reaction. nih.gov The fluorine atom at the 6-position of the pyridine ring can be susceptible to nucleophilic attack, a common reaction for halogenated pyridines. dur.ac.uk The hydroxyl group at the 3-position can enhance the electron density of the ring through resonance, potentially directing incoming electrophiles. Conversely, the fluorine atom at the 6-position is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and activating it for nucleophilic attack. dur.ac.ukiust.ac.ir

The interplay of these electronic effects determines the regioselectivity of substitution reactions. For example, in polysubstituted pyridines, the positions for nucleophilic attack are well-defined by the existing substituents. rsc.org

Oxidation, Reduction, and Rearrangement Pathways

The pyridinol moiety can participate in both oxidation and reduction reactions. The hydroxyl group can be oxidized, and the pyridine ring can be reduced under specific conditions. The presence of the fluorine and propyl groups can influence the stability of intermediates and the energy barriers for these transformations. For instance, phenolic antioxidants undergo photodegradation through complex mechanisms involving reactive oxygen species. tandfonline.com

In a manner analogous to other pyridinols, this compound can be expected to undergo oxidation. The course of such reactions would likely involve the pyridinol ring system. Reduction of the pyridine ring is also a feasible transformation, potentially leading to the corresponding piperidine (B6355638) derivative. Rearrangement reactions, while less common for simple pyridines, can be induced under specific conditions, such as photochemical or thermal stress.

Role of this compound as a Ligand or Catalyst Component

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound can act as coordination sites for metal ions. This allows the molecule to function as a bidentate ligand in the formation of metal complexes. kcl.ac.uk The electronic properties of the fluorine and propyl substituents can modulate the electron density at the coordination sites, thereby influencing the stability and catalytic activity of the resulting metal complexes.

The ability of pyridinol compounds to form stable complexes with a variety of metal ions is well-established. kcl.ac.uk These complexes can find applications in catalysis, for example, in palladium-catalyzed cross-coupling reactions. mdpi.com The specific stereochemistry and electronic nature of the ligand, influenced by the fluoro and propyl groups, would be critical in determining the efficiency and selectivity of such catalytic processes. kcl.ac.uk

Photochemical and Radiochemical Transformation Pathways

The absorption of UV or visible light can promote this compound to an excited state, initiating photochemical reactions. uni-rostock.de These transformations can involve intramolecular rearrangements, or reactions with other molecules, including solvent or dissolved oxygen. tandfonline.com The presence of the fluorine atom can influence the photostability of the molecule.

Radiochemical transformations are particularly relevant in the context of radiolabeling for imaging applications. For instance, the introduction of a radioactive isotope like ¹⁸F is a common strategy. This can be achieved through nucleophilic substitution of a suitable leaving group on a precursor molecule. nih.govsnmjournals.org The resulting radiolabeled this compound could then be used as a tracer in techniques like Positron Emission Tomography (PET). The radiosynthesis of such compounds often involves a multi-step process, including the labeling reaction followed by deprotection steps. nih.govsnmjournals.org

Theoretical Enzymatic Transformation Mechanisms (Focus on chemical mechanisms, not in vivo metabolism or biological outcomes)

From a theoretical standpoint, the enzymatic transformation of this compound would likely involve enzymes such as cytochrome P450 monooxygenases. nih.gov These enzymes are known to catalyze a wide range of oxidative reactions. The mechanism could involve the abstraction of a hydrogen atom from the propyl group or the aromatic ring, followed by hydroxylation. nih.gov

Alternatively, the pyridine nitrogen could be a site for N-oxidation. The fluorine atom, being a poor leaving group in enzymatic reactions, is less likely to be directly displaced. Computational studies could be employed to model the docking of this compound into the active site of an enzyme and to calculate the energy barriers for different potential transformation pathways. These theoretical models can provide insights into the most probable metabolic products by examining the chemical feasibility of various reaction mechanisms. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination and structural elucidation of 6-Fluoro-5-propyl-3-pyridinol. diva-portal.orgutexas.edu It allows for the confirmation of the elemental composition by providing highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision is crucial for distinguishing between isomers and compounds with very similar nominal masses.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. man.ac.uksouthampton.ac.uk By exploiting the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

¹H, ¹³C, and ¹⁹F NMR Spectroscopy for Chemical Shift and Coupling Constant Analysis

One-dimensional NMR techniques are fundamental for the initial characterization of this compound. nih.govrsc.org

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) of the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl group provide clues about their positions relative to the electron-withdrawing fluorine and hydroxyl groups. Spin-spin coupling between adjacent protons gives rise to splitting patterns (e.g., doublets, triplets) that help to establish the connectivity of the proton-bearing carbons.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, with the carbon atom bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The carbons of the propyl group will appear in the aliphatic region of the spectrum.

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and powerful technique for characterizing fluorinated compounds. man.ac.ukbiophysics.orgmagritek.com The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the pyridine ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (nJCF) provides crucial information for confirming the substitution pattern on the pyridine ring. blogspot.comjeolusa.com

A hypothetical data table for the primary NMR analysis is presented below.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~7.5 | d | JHF ≈ 2-4 | H-2 or H-4 |

| ¹H | ~7.0 | d | JHH ≈ 8-9 | H-2 or H-4 |

| ¹H | ~5.0 | s | OH | |

| ¹H | ~2.5 | t | JHH ≈ 7 | -CH₂- (propyl, α) |

| ¹H | ~1.6 | sextet | JHH ≈ 7 | -CH₂- (propyl, β) |

| ¹H | ~0.9 | t | JHH ≈ 7 | -CH₃ (propyl, γ) |

| ¹³C | ~155 (d) | d | ¹JCF ≈ 240 | C-6 |

| ¹³C | ~140 | s | C-5 | |

| ¹³C | ~150 | s | C-3 | |

| ¹³C | ~125 (d) | d | ²JCF ≈ 20 | C-4 |

| ¹³C | ~115 (d) | d | ³JCF ≈ 5 | C-2 |

| ¹³C | ~30 | t | -CH₂- (propyl, α) | |

| ¹³C | ~22 | t | -CH₂- (propyl, β) | |

| ¹³C | ~14 | q | -CH₃ (propyl, γ) | |

| ¹⁹F | ~ -120 | s | F-6 |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, revealing the H-H connectivity network within the propyl group and between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to, allowing for the definitive assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the substitution pattern of the pyridine ring by observing correlations between the propyl protons and the ring carbons, as well as between the aromatic protons and other ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is useful for confirming the three-dimensional structure and conformation of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. wikipedia.org This technique requires a single crystal of the compound, which, when irradiated with X-rays, diffracts the beams in a unique pattern. mdpi.com Analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. google.com

The resulting crystal structure provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the orientation of the propyl group relative to the pyridine ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding (e.g., between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule) and other non-covalent interactions. This information is crucial for understanding the physical properties of the solid material.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Derivatives

While this compound itself is not chiral, its derivatives could be. Should chiral derivatives be synthesized, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining their absolute stereochemistry. researchgate.net These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around a stereocenter. By comparing the experimental spectra to those of known compounds or to theoretical calculations, the absolute configuration (R or S) of the chiral derivatives can be assigned. The development of chiroptical sensing methods has advanced the stereochemical analysis of various chiral molecules. core.ac.uk

Development of Advanced Chromatographic Methods for Isolation and Purity Assessment

Advanced chromatographic techniques are vital for the isolation, purification, and purity assessment of this compound. google.com High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose.

The development of a robust HPLC method would involve optimizing several parameters:

Stationary Phase: A variety of column chemistries can be employed, with C18 (reversed-phase) being a common choice for molecules of this polarity. Mixed-mode chromatography, which utilizes stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), can offer enhanced selectivity for separating the target compound from its impurities. researchgate.net

Mobile Phase: A mixture of water (often with a pH modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a range of polarities.

Detection: A UV detector is commonly used, set to a wavelength where the pyridine ring absorbs strongly. Coupling the HPLC system to a mass spectrometer (LC-MS) provides the added advantage of mass identification for each separated peak, aiding in the identification of impurities.

Purity assessment is typically performed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For achieving high purity, preparative HPLC can be employed to isolate larger quantities of the compound.

Exploration of 6 Fluoro 5 Propyl 3 Pyridinol As a Versatile Chemical Building Block and Scaffold

Strategic Application in the Synthesis of Complex Molecular Architectures

The 3-pyridinol framework is a valuable starting point for constructing elaborate molecular designs. The inherent reactivity of the pyridine (B92270) ring and its substituents can be leveraged to build diverse chemical libraries for screening and development in fields like pharmaceuticals and agrochemicals. rsc.orgnih.gov

The structure of 6-Fluoro-5-propyl-3-pyridinol offers multiple points for chemical modification, making it an ideal candidate for generating diverse compound libraries. The hydroxyl group can be readily alkylated, acylated, or used in coupling reactions. The pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo various transformations common to pyridine chemistry. mdpi.comrsc.org This multi-faceted reactivity allows chemists to systematically alter the scaffold's properties.

Table 1: Illustrative Example of a Diversified Chemical Library from this compound

| Modification Site | Reaction Type | Hypothetical Derivative Structure | Potential New Property |

|---|---|---|---|

| 3-OH Group | Etherification | 6-Fluoro-3-methoxy-5-propylpyridine | Increased metabolic stability |

| 3-OH Group | Esterification | 6-Fluoro-5-propylpyridin-3-yl acetate | Prodrug potential |

| Pyridine Nitrogen | N-Oxidation | This compound-N-oxide | Altered electronic profile |

This table is for illustrative purposes to demonstrate the concept of scaffold diversification.

In medicinal chemistry, the design of derivatives often involves the principle of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to improve biological activity or pharmacokinetic profiles. The fluorine atom in this compound is a key modulator of such properties. nih.gov

The incorporation of fluorine into organic molecules is a well-established strategy for modifying characteristics like lipophilicity, metabolic stability, and binding affinity. researcher.lifenbinno.com For instance, the fluorine atom can block sites susceptible to metabolic oxidation, thereby increasing a drug candidate's half-life. mdpi.com Derivatives could be designed where the propyl group is replaced with other alkyl or aryl groups to probe binding pockets, or the fluorine atom is replaced with a cyano or trifluoromethyl group to fine-tune electronic and steric properties.

Integration into Materials Science and Polymer Chemistry

Pyridine-containing molecules are valuable in materials science due to the coordinating ability of the nitrogen atom, which can bind to metal ions to form complex structures like metal-organic frameworks (MOFs) or coordination polymers. mdpi.com

This compound could theoretically serve as a monomer in polymerization reactions. The hydroxyl group could participate in condensation polymerizations to form polyesters or polyethers. The entire molecule could also act as a functional ligand in the creation of coordination polymers, where the pyridine nitrogen and hydroxyl oxygen bind to metal centers, creating extended networks. mdpi.com As a functional additive, its incorporation into existing polymers could introduce new properties derived from the fluoropyridinol structure.

The specific substituents on the pyridinol ring would be expected to impart distinct properties to any resulting materials.

Fluorine Atom : Could enhance thermal stability, chemical resistance, and hydrophobicity.

Propyl Group : Would increase the material's lipophilicity and could influence its solubility and processing characteristics.

Pyridinol Core : The polar nature of the pyridinol structure could contribute to properties like dye uptake or catalytic activity when coordinated with metals.

Table 2: Hypothetical Properties of a Polymer Incorporating this compound

| Property | Contribution from Scaffold | Potential Application |

|---|---|---|

| Thermal Stability | C-F bond strength | High-performance plastics |

| Hydrophobicity | Fluorine and propyl groups | Water-repellent coatings |

| Metal Coordination | Pyridine nitrogen and hydroxyl group | Catalysis, gas storage (MOFs) |

This table presents hypothetical contributions to material properties based on the compound's structure.

Development of Chemical Probes and Labeling Reagents for Research Applications

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgnih.gov An ideal probe is potent, selective, and has well-defined activity. nih.gov The this compound scaffold could serve as the core for developing such tools.

To function as a chemical probe, the core molecule would need to be derivatized with additional functional groups. mdpi.com For example, a fluorescent dye could be attached to the hydroxyl group, creating a probe to visualize biological targets via microscopy. Alternatively, a biotin tag could be added to facilitate the isolation and identification of protein binding partners (a technique known as affinity proteomics). The development of such tools is a highly multidisciplinary endeavor, often requiring iterative chemical synthesis and biological testing. mskcc.orgrsc.org The core scaffold provides the starting point for these modifications, with its inherent properties influencing the final probe's cell permeability and target engagement.

Future Directions and Emerging Research Avenues for 6 Fluoro 5 Propyl 3 Pyridinol Research

Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, offering powerful tools for designing and optimizing reaction pathways. nih.govjetir.org These technologies can analyze vast datasets of chemical reactions to identify patterns, predict outcomes, and propose novel synthetic routes that may not be obvious to human chemists. jetir.orgmdpi.com

For a target molecule like 6-Fluoro-5-propyl-3-pyridinol, AI can be employed in several key areas:

Retrosynthetic Analysis: AI-powered platforms can propose viable synthetic routes by working backward from the target molecule, breaking it down into simpler, commercially available precursors. mdpi.com

Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts, thereby reducing the time and resources spent on experimental trial-and-error. jetir.org

Novelty in Discovery: By learning from extensive reaction databases, AI can suggest unconventional yet plausible reaction pathways, potentially leading to more efficient or scalable syntheses. nih.gov

The development of data-driven synthesis planning programs is an active area of research, with consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) working to integrate these predictive models into laboratory workflows. nih.gov As these automated pipelines for data extraction and training become more sophisticated, they will allow for the rapid incorporation of new reactions, making predictions increasingly robust. nih.gov

Investigation of Unconventional Reactivity and Novel Synthetic Pathways

Exploring unconventional reactivity is crucial for discovering new methods to synthesize complex molecules like this compound. Traditional synthetic methods often have limitations, and novel approaches can provide access to previously difficult-to-make structures.

One promising area is the development of new cyclization strategies. For instance, research has shown that treating iminoallenes with trifluoroacetic acid can lead to trifluoromethyl-substituted pyridinols through an intriguing mechanism involving an intramolecular aldol-type process. nih.gov This demonstrates how unexpected reactivity can be harnessed to create functionalized pyridine (B92270) rings. nih.gov

Another frontier is the use of photochemical methods. A recently developed process for the C3 selective hydroxylation of pyridines utilizes the photochemical valence isomerization of pyridine N-oxides. acs.org This method proceeds through highly strained intermediates like oxaziridines and 1,3-oxazepines to yield the desired 3-pyridinol derivatives, showcasing the power of light-induced transformations in accessing specific isomers. acs.org Furthermore, palladium-catalyzed coupling reactions using pyridyl nonaflates as precursors have proven effective for creating a variety of substituted pyridines, highlighting the versatility of cross-coupling in functionalizing the pyridine core. nih.gov

Advancements in Sustainable and Eco-Conscious Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov For the synthesis of pyridinol derivatives, several sustainable strategies are being explored.

Key Green Chemistry Approaches for Pyridine Synthesis:

Multicomponent, One-Pot Reactions: These reactions combine multiple starting materials in a single vessel to form the final product, reducing the number of steps and purification processes, which saves time, solvents, and energy. nih.govnih.gov

Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov

Use of Green Catalysts and Solvents: Employing non-toxic, recyclable catalysts, such as iron-based catalysts (e.g., FeCl3), and environmentally benign solvents like water or ethanol (B145695) can drastically reduce the environmental impact of a synthesis. rsc.org

Bio-based Feedstocks: A forward-looking approach involves producing key chemical intermediates from renewable biomass. For example, methods are being developed for the electrochemical synthesis of 3-pyridinol from furfurylamine, which can be derived from biomass sources like corncob and rice straw. researchgate.net

The table below compares conventional synthesis attributes with those of emerging green protocols applicable to pyridinol synthesis.

| Feature | Conventional Methods | Green Chemistry Protocols |

| Reaction Steps | Often multi-step with isolation of intermediates | Frequently one-pot, multicomponent reactions nih.gov |

| Catalysts | May use heavy or toxic metal catalysts | Employs green catalysts like iron or enzymes rsc.orgresearchgate.net |

| Solvents | Often reliant on volatile organic compounds | Prioritizes water, ethanol, or solvent-free conditions nih.gov |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic production nih.govnih.gov |

| Starting Materials | Typically petroleum-based | Increasing focus on biomass-derived feedstocks researchgate.net |

| Waste Profile | Can generate significant stoichiometric waste | Designed to minimize waste (high atom economy) |

Interdisciplinary Research Frontiers for Pyridinol Derivatives in Fundamental Chemical Sciences

The unique properties of the pyridinol scaffold make it a valuable building block in various fields beyond synthesis, opening up numerous avenues for interdisciplinary research. mdpi.com

Coordination Chemistry and Catalysis: The pyridonate form can act as a versatile ligand for transition metals. rsc.org These metal-pyridonate complexes are being investigated for their catalytic activity in a range of hydrofunctionalization reactions, including the hydrogenation of CO2 and the dehydrogenation of alcohols. rsc.org The metal-pyridinol motif is even found in the active site of the [Fe]-hydrogenase enzyme, providing a natural model for catalyst design. rsc.org

Materials Science: Pyridinol derivatives are being explored for applications in organic electronics. mdpi.com Their ability to participate in hydrogen bonding and coordinate with metals makes them interesting candidates for creating novel functional materials, such as sensors or components in organic light-emitting diodes (OLEDs).

Supramolecular Chemistry: The structure of certain substituted pyridinols can lead to remarkable self-assembly. For example, one trifluoromethyl-substituted pyridinol was observed to form a helical supramolecular arrangement in its crystal structure, highlighting the potential for designing complex, ordered materials. nih.gov

Chemical Biology and Medicinal Chemistry: The pyridine ring is a common feature in pharmaceuticals and agrochemicals. acs.orgsciencepublishinggroup.com The 3-hydroxy group, in particular, is crucial for the biological activity of molecules like pyridoxal (B1214274) 5'-phosphate (PLP), a vital coenzyme. acs.org Research into how the electronic and steric properties of substituents on the pyridinol ring influence biological interactions is a key area of study. vulcanchem.com This includes investigating their potential as inhibitors for various enzymes or receptors. larkin.edu

By pushing the boundaries in these four key areas, the scientific community can unlock the full potential of this compound and related compounds, paving the way for new discoveries and applications across the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.